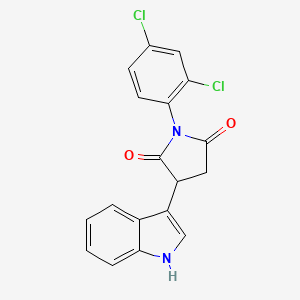

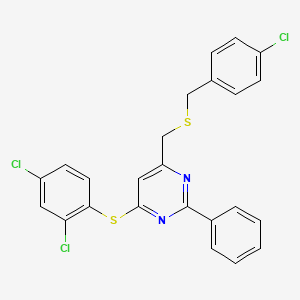

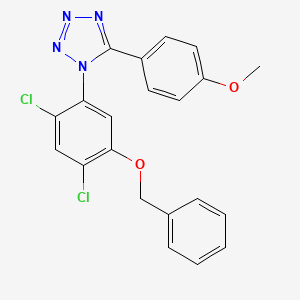

![molecular formula C14H10ClF3N2O2 B3036121 5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 338977-55-2](/img/structure/B3036121.png)

5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Overview

Description

This compound is a derivative of pyridine, which is a trifluoromethyl-substituted pyridine . It belongs to the class of organic compounds known as diarylethers .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one synthesis method involves condensation reactions of carbothioamides in an acidic medium provided by sulphuric acid . Another method involves various reagents and conditions such as CbzCl, THF, n-BuLi, EtOH/H2O, MsCl, NEt3, CH2Cl2, potassium phthalimide, CH3CN, N,N¢-carbonyldiimidazole (CDI), DMAP, THF, MeNH2, MeOH, N2H4âH2O, MeOH, pyridine, THF, HOBt, EDCI, DIEA, DMF .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H9ClF3NO3 . The InChI code for this compound is 1S/C14H9ClF3NO3/c15-10-5-11 (13 (21)22)12 (20)19 (7-10)6-8-2-1-3-9 (4-8)14 (16,17)18/h1-5,7H,6H2, (H,21,22) .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, one reaction involves the absorption bands of carbonyl groups in the region of 1694–1652 cm −1 and the absorption band of the C=S group at 1206 cm −1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 331.68 . It is a solid substance .Scientific Research Applications

Central Nervous System Drug Development : This compound has been explored in the development of central nervous system drugs, particularly as a glycine transporter 1 (GlyT1) inhibitor. Such inhibitors can have therapeutic potential in treating disorders such as schizophrenia and cognitive deficits (Yamamoto et al., 2016).

Inhibitors of Gene Expression : Research has shown that derivatives of this compound can act as inhibitors of NF-kappaB and AP-1 transcription factors. These factors are involved in inflammatory and immune responses, making these inhibitors potentially useful in treating diseases with these underlying mechanisms (Palanki et al., 2000).

Antibacterial Applications : Some derivatives of this compound have been synthesized and evaluated for their potential as antibacterial drugs. These studies are crucial for developing new treatments against resistant bacterial strains (Devi et al., 2018).

Structural and Molecular Studies : There has been significant interest in the structural properties of this compound and its derivatives, contributing to a better understanding of molecular interactions and bond formations. This knowledge is valuable for the design of more effective drugs (Kubicki et al., 2000).

Anticonvulsant Properties : The structural analogs of this compound have been explored for their anticonvulsant properties. This research is part of ongoing efforts to find more effective and safer treatments for epilepsy and related disorders (Yeh et al., 2008).

Synthesis of Novel Compounds : There has been extensive research into synthesizing novel compounds using this chemical as a starting material or structural model. These synthetic pathways have implications for pharmaceuticals, agrochemicals, and materials science (Tamazyan et al., 2007).

Safety and Hazards

Future Directions

Trifluoromethyl group-containing drugs have been gaining attention in the pharmaceutical industry over the past 20 years . The unique properties of the trifluoromethyl group make it a valuable component in the development of new drugs . Therefore, it is expected that many novel applications of compounds like “5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide” will be discovered in the future .

properties

IUPAC Name |

5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N2O2/c15-10-5-11(12(19)21)13(22)20(7-10)6-8-2-1-3-9(4-8)14(16,17)18/h1-5,7H,6H2,(H2,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDMVDSFYNGRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

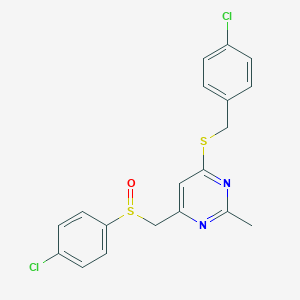

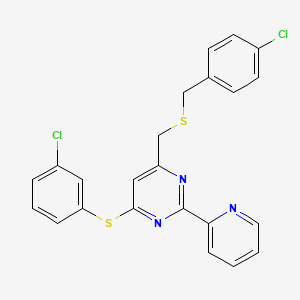

![2-[(3,5-Dimethylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B3036038.png)

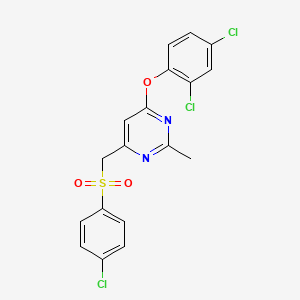

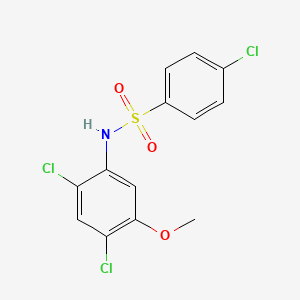

![(4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B3036039.png)

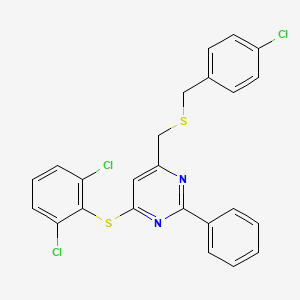

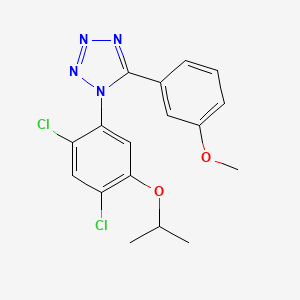

![4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide](/img/structure/B3036043.png)

![[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate](/img/structure/B3036049.png)

![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine](/img/structure/B3036060.png)